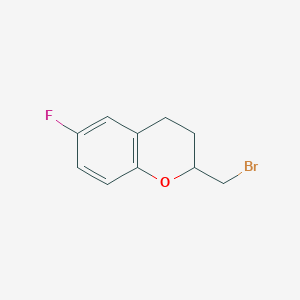

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene

Description

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is a brominated chromene derivative featuring a fluorine substituent at the 6-position and a bromomethyl group at the 2-position. This compound is structurally characterized by a partially saturated benzopyran ring system, which confers both aromatic and aliphatic reactivity. For example, epoxide derivatives of 6-fluoro-3,4-dihydro-2H-chromene (e.g., (2R)-6-fluoro-2-oxiranyl-chroman) are critical precursors for Nebivolol, a β-blocker used to treat hypertension . The bromomethyl group in this compound likely serves as a reactive handle for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

2-(bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDKCUSMTFGMGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene typically involves the bromination of a suitable precursor. One common method is the bromination of 6-fluoro-3,4-dihydro-2H-chromene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces the bromomethyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reduction: Reduction reactions can be used to modify the chromene core or the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

Research indicates that derivatives of chromene compounds, including 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, exhibit promising anticancer properties. For instance, studies have shown that chromone derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of key signaling pathways such as p53 and BAX expression . The compound's structural features may enhance its ability to interact with cancer-related targets.

S1P1 Agonistic Activity

Another notable application is its potential as an Sphingosine-1-phosphate receptor 1 (S1P1) agonist. Compounds with similar structures have been shown to prevent or treat diseases associated with abnormal cell proliferation and lymphocyte infiltration. This suggests that this compound could be developed into a therapeutic agent for conditions like autoimmune diseases and certain cancers .

Synthetic Methodologies

Intermediate in Synthesis

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. For example, it can be utilized in the preparation of 6-fluoro-3,4-dihydro-2H-chromene derivatives that are precursors for drugs like Nebivolol, a medication used for hypertension . The synthesis processes often involve reduction and functionalization reactions that enhance the compound's utility in creating complex molecular architectures.

Bioactivity Assessment

The bioactivity of this compound has been assessed through various studies focusing on its effects on different biological systems. For instance, it has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and CIG5 . Such properties make it a candidate for developing anti-inflammatory therapies.

Case Study 1: Anticancer Properties

In a study evaluating structurally related compounds, significant cytotoxic effects were observed against prostate cancer cell lines. These compounds were found to activate apoptotic pathways and inhibit cell proliferation effectively . The mechanism involved alterations in mRNA expression levels of critical genes associated with cell survival and apoptosis.

Case Study 2: Anti-inflammatory Effects

Another research effort highlighted the anti-inflammatory potential of chromene derivatives. Compounds similar to this compound were shown to significantly reduce inflammation markers in cellular models exposed to inflammatory stimuli . This suggests that modifications on the chromene scaffold could yield potent anti-inflammatory agents.

Summary of Findings

The applications of This compound span various fields within medicinal chemistry and pharmacology. Its roles as an intermediate in drug synthesis and its demonstrated biological activities underscore its importance in ongoing research efforts aimed at developing new therapeutic agents. Future studies should focus on detailed pharmacokinetic profiling and further exploration of its mechanisms of action to fully realize its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene and its derivatives depends on their specific biological targets. Generally, the compound can interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromomethyl group can act as an electrophilic site, facilitating covalent bonding with nucleophilic residues in proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

(a) Fluorinated Bromomethyl Benzonitriles

- 2-(Bromomethyl)-3-fluorobenzonitrile and 2-(Bromomethyl)-5-fluorobenzonitrile () differ in the position of the fluorine and nitrile groups. These compounds exhibit distinct reactivity patterns due to electronic effects: the 3-fluoro derivative may experience stronger para-directing effects during substitution reactions compared to the 5-fluoro isomer.

- Comparison : Unlike 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, these benzonitriles lack the chromene scaffold, limiting their utility in cyclization or ring-opening reactions relevant to benzopyran-based drug synthesis.

(b) Bromomethyl-Substituted Pyrazolones

- 4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one () features a bromomethyl group on a pyrazolone ring. Its LC/MS data (m/z 381 [M+H]⁺) suggest moderate stability under analytical conditions.

- Comparison : The pyrazolone core introduces conjugated carbonyl reactivity absent in the chromene system. This structural difference may lead to divergent biological activity, as pyrazolones are often explored for anti-inflammatory or antimicrobial applications, whereas chromene derivatives are prioritized in cardiovascular drug synthesis .

Functional Group Interconversion Potential

(a) Epoxide Derivatives

- (2R)-6-Fluoro-2-oxiranyl-3,4-dihydro-2H-chromene () replaces the bromomethyl group with an epoxide. This modification is pivotal in Nebivolol synthesis, where stereochemical control (R,R vs. R,S configurations) dictates pharmacological efficacy.

- Comparison : The bromomethyl group in the target compound can act as a precursor to epoxides via oxidation or nucleophilic substitution, enabling downstream diversification. However, the direct epoxide analogs are more thermodynamically stable and less prone to hydrolysis under physiological conditions .

(b) Carboxylic Acid Derivatives

- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid () is synthesized via Fries rearrangement and hydrogenation (27% yield). The carboxylic acid group allows for salt formation or esterification, contrasting with the electrophilic bromomethyl group in the target compound.

- Comparison : The bromomethyl group offers greater versatility in alkylation or cross-coupling reactions, whereas the carboxylic acid derivative is constrained to nucleophilic acyl substitution or conjugation chemistry .

Pharmacological Relevance

(a) Nicotinic Receptor Ligands

- TC-1698 and TC-1709 (), synthesized using bromomethyl-oxane/oxolane reagents, exhibit high affinity for α4β2 nicotinic receptors (Ki = 0.78 nM and 2.5 nM). While structurally distinct from chromenes, these compounds highlight the role of bromomethyl groups in accessing bioactive amines via reductive amination.

- Comparison : The target chromene derivative’s bromomethyl group could similarly enable access to amine intermediates, though its benzopyran core may direct activity toward adrenergic rather than nicotinic targets .

Biological Activity

2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene is a compound belonging to the chromene family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C11H10BrF. The presence of a bromomethyl group and a fluorine atom in its structure contributes to its reactivity and biological activity.

1. Anti-Cancer Activity

Research has indicated that derivatives of 2H-chromenes exhibit significant anti-cancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as HIF-1α .

Table 1: Anti-Cancer Activity of Chromene Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 1.5 | HIF-1α inhibition |

| Compound B | 2.3 | Apoptosis induction |

| This compound | TBD | TBD |

2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Inhibitors derived from chromene scaffolds have demonstrated the ability to reduce pro-inflammatory cytokines in various models of inflammation .

Table 2: Inflammatory Response Modulation

| Compound | Cytokine Reduction (%) | Model Used |

|---|---|---|

| Compound C | 85% IL-6 | Mouse model |

| This compound | TBD | TBD |

3. Antimicrobial Activity

The antimicrobial properties of chromene derivatives have been well documented. Compounds similar to this compound have shown efficacy against a range of bacteria and fungi, suggesting potential applications in treating infections .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The bromomethyl group can interact with nucleophilic sites on enzymes, leading to inhibition and modulation of various biochemical pathways.

- Signaling Pathway Modulation : Similar compounds have been shown to alter signaling pathways related to cell proliferation and apoptosis, contributing to their anti-cancer effects .

Case Studies

Several studies have highlighted the effectiveness of chromene derivatives in preclinical models:

- Study on Anti-Cancer Effects : A recent study demonstrated that a related chromene derivative significantly reduced tumor size in xenograft models by inhibiting HIF-1α signaling .

- Anti-inflammatory Research : Another investigation reported that compounds with similar structures effectively reduced inflammation markers in lipopolysaccharide (LPS)-induced models .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Bromomethyl)-6-fluoro-3,4-dihydro-2H-chromene, and how can reaction efficiency be validated?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized chromene scaffold. Key steps include:

- Precursor preparation : Start with 6-fluoro-3,4-dihydro-2H-chromene and introduce a methyl group at the 2-position via Friedel-Crafts alkylation.

- Bromination : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄ to selectively brominate the methyl group. Reaction progress should be monitored via TLC (hexane:ethyl acetate, 4:1) and confirmed by GC-MS for intermediate purity .

- Validation : Compare the product’s melting point and ¹H/¹³C NMR data with literature values. For example, the bromomethyl proton typically appears as a triplet (δ 3.8–4.2 ppm) coupled with adjacent CH₂ groups .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structural conformation?

- Methodological Answer :

- X-ray crystallography : Resolve the dihydrochromene ring conformation and bromomethyl orientation. A single-crystal X-ray study (e.g., using Mo-Kα radiation at 296 K) can confirm bond angles (e.g., C-Br bond length ~1.93 Å) and dihedral angles between the chromene ring and substituents .

- NMR analysis : Use ¹⁹F NMR to verify fluorine position (δ -110 to -120 ppm for aromatic F) and 2D NOESY to assess spatial proximity between the bromomethyl group and adjacent protons .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and crystallographic data regarding molecular conformation?

- Methodological Answer : Discrepancies often arise due to dynamic effects in solution (NMR) versus static crystal structures (X-ray). To address this:

- Perform variable-temperature NMR to detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures).

- Use DFT calculations (e.g., B3LYP/6-31G*) to model solution-phase conformers and compare with crystallographic data. For example, if X-ray shows a planar chromene ring but NMR suggests puckering, computational modeling can identify energy-minimized conformations .

Q. What factors govern the regioselectivity of nucleophilic substitution reactions at the bromomethyl group?

- Methodological Answer : Regioselectivity is influenced by steric hindrance and electronic effects:

- Steric factors : The chromene ring’s 3,4-dihydro structure creates a semi-rigid framework, directing nucleophiles (e.g., amines, thiols) to attack the less hindered face of the bromomethyl group.

- Electronic effects : Electron-withdrawing fluorine at the 6-position polarizes the C-Br bond, accelerating SN₂ mechanisms. Monitor reaction progress using HPLC-MS with a C18 column (acetonitrile:H₂O gradient) to track substitution products .

Q. How do surface adsorption properties (e.g., glass, stainless steel) impact the compound’s stability in laboratory settings?

- Methodological Answer : Indoor surface chemistry (e.g., adsorption/desorption on glassware) can alter reactivity:

- Experimental design : Use quartz crystal microbalance (QCM) measurements to quantify adsorption kinetics on silica-coated surfaces.

- Stability tests : Compare decomposition rates (via GC-MS) of the compound stored in glass vs. PTFE containers. Polar surfaces (glass) may catalyze hydrolysis of the bromomethyl group under humid conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in different solvent systems?

- Methodological Answer : Solvent polarity and proticity significantly influence reactivity. For example:

- In DMSO (polar aprotic), the bromomethyl group may undergo elimination to form a quinone methide intermediate, detected via UV-Vis (λmax ~320 nm).

- In MeOH (protic), SN₂ substitution dominates. Use stopped-flow IR spectroscopy to track intermediate formation (e.g., C-Br stretching at 550 cm⁻¹) and reconcile discrepancies by correlating solvent parameters (Hansen solubility) with product distributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.